molecular formula C6H8O4 B129584 (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione CAS No. 4511-42-6

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione

Cat. No.: B129584
CAS No.: 4511-42-6
M. Wt: 144.12 g/mol
InChI Key: JJTUDXZGHPGLLC-IMJSIDKUSA-N
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Description

(3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione, commonly referred to as L-lactide, is a cyclic dimer derived from lactic acid. It serves as a critical monomer for synthesizing poly(L-lactic acid) (PLA), a biodegradable and biocompatible thermoplastic polymer . Structurally, it contains two stereogenic centers with (S,S)-configuration, forming a six-membered ring with ester functionalities .

L-lactide is pivotal in biomedical applications, including tissue engineering scaffolds, resorbable sutures, and implants due to its controlled degradation profile . Industrially, it undergoes ring-opening polymerization (ROP) catalyzed by agents like stannous octoate, producing high-molecular-weight PLA with isotactic tacticity . Its physical properties include a melting point of 96–99°C and a molar mass of 144.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antrafenine involves multiple steps. One of the methods includes the reaction between 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanol and Isatoic anhydride to form 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate. This intermediate is then alkylated with 4-chloro-7-(trifluoromethyl)quinoline to complete the synthesis of Antrafenine .

Industrial Production Methods: Industrial production methods for Antrafenine Dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Antrafenine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly involving its phenyl and piperazine rings.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the phenyl or piperazine rings .

Scientific Research Applications

Polymer Production

L-lactide serves as a monomer for polylactic acid (PLA), a biodegradable thermoplastic widely used in packaging materials and biomedical devices. PLA is synthesized through the ring-opening polymerization of L-lactide, which has garnered interest due to its environmental benefits over traditional petroleum-based plastics .

Drug Delivery Systems

Research has shown that L-lactide can be utilized to modify drug carriers or create new ones. Its biocompatibility and biodegradability make it an ideal candidate for developing controlled-release drug delivery systems. Studies indicate that incorporating L-lactide into polymer matrices can enhance drug solubility and stability .

Biological Applications

L-lactide exhibits potential bioactivity against various pathogens. Investigations into its antimicrobial properties suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Chemical Intermediates

In organic synthesis, L-lactide acts as a building block for more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction to form derivatives used in specialty chemicals like solvents and plasticizers .

Mechanism of Action

The mechanism of action of Antrafenine Dihydrochloride is believed to be associated with the inhibition of cyclooxygenase activity. There are two unique cyclooxygenases described in mammals: COX-1 and COX-2. COX-1 synthesizes prostaglandins necessary for normal gastrointestinal and renal function, while COX-2 generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity, while inhibition of COX-2 provides anti-inflammatory activity .

Comparison with Similar Compounds

Structural and Stereochemical Variations

L-lactide belongs to the 1,4-dioxane-2,5-dione family, which includes stereoisomers and analogs differing in substituents or configuration:

Compound Name CAS RN Molecular Formula Configuration Key Structural Features
L-lactide 4511-42-6 C₆H₈O₄ (3S,6S) Two methyl groups in (S,S)-configuration
D-lactide 25038-75-3 C₆H₈O₄ (3R,6R) Enantiomer of L-lactide
meso-Lactide 13076-19-2 C₆H₈O₄ (3R,6S) Internally compensated stereocenters
Glycolide 502-97-3 C₄H₄O₄ N/A No methyl groups; 1,4-dioxane-2,5-dione

Key Differences :

  • Stereochemistry : L- and D-lactide are enantiomers, while meso-lactide is a diastereomer with one (R) and one (S) center, leading to distinct polymer properties .
  • Substituents : Glycolide lacks methyl groups, resulting in a simpler structure and faster degradation .

Physical and Thermal Properties

Property L-lactide D-lactide meso-Lactide Glycolide
Melting Point (°C) 96–99 96–99* 46–48 86–88†
Heat Capacity (J/mol·K) 368.3–438.9 K data N/A N/A N/A
Polymer Tacticity Isotactic Isotactic Atactic/heterotactic Syndiotactic‡

*Assumed similar to L-lactide due to enantiomerism.
†Literature value outside provided evidence.
‡Glycolide polymers (PGA) exhibit high crystallinity due to symmetry.

Notes:

  • Meso-lactide’s lower melting point reflects reduced symmetry and weaker intermolecular forces .
  • L-lactide’s heat capacity data (368.3–438.9 K) highlight its thermal stability during processing .

Polymerization Behavior and Product Characteristics

Stereochemical Influence on Polymer Tacticity

  • L- or D-lactide : ROP produces isotactic PLA with high crystallinity, tensile strength, and slow degradation .
  • Meso-lactide : Forms atactic or heterotactic PLA, yielding amorphous polymers with flexibility and faster hydrolysis .
  • Racemic lactide (L/D blend): Generates stereocopolymers with intermediate properties, often used for tunable mechanical performance .

Copolymerization with Glycolide

  • Glycolide copolymerizes with lactide to form poly(lactic-co-glycolic acid) (PLGA), which degrades faster than PLA due to glycolide’s hydrophilic nature .
  • Example: A 50:50 PLGA copolymer degrades within weeks, making it ideal for drug delivery systems .

Biological Activity

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione is a cyclic compound with significant potential in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₈O₄
  • Molecular Weight : 144.13 g/mol
  • Melting Point : 92–94 °C
  • Boiling Point : 255 °C

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of precursors under controlled conditions. Common methods include:

  • Oxidation of Alcohols : Using potassium permanganate or chromium trioxide in acidic media.
  • Continuous Flow Reactors : Employed for large-scale production to ensure high yields and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown its effectiveness against various bacterial strains. For instance:

  • Study Findings : In a study published in the Journal of Biomacromolecules, the compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth at certain concentrations .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Cellular Targets : The dioxane ring structure allows for specific interactions with enzymes or receptors within microbial cells.
  • Modulation of Enzyme Activity : It may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.

Case Study 1: Antibacterial Efficacy

A laboratory study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Case Study 2: Drug Development Potential

In drug design applications, this compound has been explored as a scaffold for developing new pharmaceuticals. Its unique structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1,4-DioxaneSimpler structure without methyl substitutionsLimited biological activity
2,5-Dimethyl-1,4-DioxaneMethyl groups at different positionsModerate activity
(3S)-Cis-3,6-Dimethyl-1,4-DioxaneSimilar dioxane framework but different stereochemistryEnhanced bioactivity

Q & A

Basic Research Questions

Q. What are the established synthesis methods for (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of lactic acid derivatives. Key steps include controlled dehydration and dimerization under vacuum or inert atmospheres to minimize racemization. For stereochemical control, catalytic systems (e.g., tin octoate) are used at temperatures between 120–160°C . Enantiomeric purity can be confirmed using chiral HPLC or X-ray crystallography, as demonstrated in structural studies of related lactides .

Q. What analytical techniques are most reliable for characterizing this compound and its degradation products?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm molecular structure and stereochemistry (e.g., methyl group coupling patterns at δ 1.5–1.7 ppm) .
  • DSC/TGA : Determines melting point (~116–119°C) and thermal stability .
  • HPLC-MS : Monitors hydrolytic degradation products (e.g., lactic acid oligomers) under acidic/basic conditions .

Q. How does pH influence the stability of this compound in aqueous environments?

  • Methodological Answer : Hydrolysis rates increase under extreme pH. In acidic conditions (pH < 3), the dioxane ring opens via protonation of carbonyl oxygen, forming lactic acid derivatives. Alkaline conditions (pH > 10) promote nucleophilic attack by hydroxide ions. Stability assays should use buffered solutions (pH 4–7) with periodic sampling for HPLC analysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the ring-opening polymerization of this compound?

  • Methodological Answer : The stereochemistry of the methyl groups directs nucleophilic attack during polymerization. Computational studies (DFT) and X-ray crystallography reveal that the (3S,6S) configuration favors axial opening, leading to isotactic poly(lactic acid) (PLA) with high crystallinity. Experimental validation involves monitoring polymerization kinetics via in situ FTIR and comparing tacticity by ¹H NMR .

Q. How can copolymerization with other lactides tune the mechanical properties of resulting polymers?

  • Methodological Answer : Copolymerizing (3S,6S)-dimethyl-dioxanedione with L-lactide or D-lactide alters crystallinity and degradation rates. For example:

  • High L-content : Increases tensile strength but reduces flexibility.
  • Random copolymers : Achieve intermediate glass transition temperatures (Tg) measured by DSC.
  • Method : Use Sn(Oct)₂ catalyst at 140°C under vacuum, with monomer feed ratios optimized via Design of Experiments (DoE) .

Q. What strategies resolve contradictions in reported physical properties (e.g., CAS registry discrepancies)?

  • Methodological Answer : Cross-reference authoritative databases (NIST, PubChem) and verify stereochemical descriptors. For example:

  • CAS 4511-42-6 : Refers to the (3S,6S) enantiomer confirmed by NIST .
  • CAS 95-96-5 : Often misassigned to racemic mixtures; validate via chiral chromatography .

Q. What experimental designs mitigate batch-to-batch variability in polymer molecular weight?

  • Methodological Answer :

  • Purification : Recrystallize monomer from ethyl acetate to ≥99% purity (HPLC) .
  • Polymerization Control : Use argon sparging to exclude moisture and real-time GPC to track Mn.
  • Statistical Analysis : Apply ANOVA to identify critical factors (e.g., catalyst concentration, reaction time) .

Q. Key Recommendations for Researchers

  • Stereochemical Confirmation : Always use chiral HPLC or X-ray crystallography to verify enantiopurity before polymerization .
  • Degradation Studies : Simulate physiological conditions (pH 7.4, 37°C) with phosphate-buffered saline for biomedical applications .
  • Data Validation : Cross-check CAS numbers and physical data against NIST or peer-reviewed literature to avoid misassignment .

Properties

IUPAC Name

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTUDXZGHPGLLC-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@H](C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33135-50-1
Record name L-Lactide homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33135-50-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5049655
Record name L-Dilactide
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4511-42-6, 33135-50-1
Record name L-Lactide
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Record name Lactide, L-
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Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S-cis)-, homopolymer
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Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S,6S)-
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Record name L-Dilactide
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Record name (3S-cis)-3,6-dimethyl-1,4-dioxane-2,5-dione
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Record name LACTIDE, L-
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Synthesis routes and methods I

Procedure details

When DL-lactic acid is used as a raw material, the crude lactide has a high meso-lactide content. When the crude lactide is gradually cooled, DL-lactide is precipitated and allowed to persist in the form of crystals in the molten meso-lactide phase and the whole crude lactide assumes a slurry state. The crude lactide in the slurry state is mixed with a substantially equal weight of water and the resultant mixture is immediately cooled to the vicinity of 30° C. for the purpose of preventing DL-lactide from undergoing hydrolysis and kept stirred at this temperature for a period in the range of 30 minutes to one hour, with the result that meso-lactide is dissolved in water and, at the same time, part of the dissolved meso-lactide undergoes hydrolysis. The crystals of DL-lactide are separated by filtration from the water phase and are dissolved in such an organic solvent as acetone or MIBK thereby recrystallizing therefrom to produce easily DL-lactide crystals of high purity.
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Synthesis routes and methods II

Procedure details

100 g of the thus obtained residue is heated with 50 g hydrolysis medium (90% lactic acid in aqueous solution) at 100° C. and atmospheric pressure for 4 hours with reflux and continuous thorough mixing. The resulting solution is mixed with sodium sulphide and, after 30 min thorough mixing, is filtered in order to remove solid material particles. The thus obtained, homogeneous solution has a lactic acid proportion of over 99% by weight and a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit. The total racemisation degree of the dilactide obtained after a plurality of cycles never rises, despite the recycling, above the maximum value which is achieved during direct depolymerisation up to a conversion of 95% (see example 1). The total yield is determined by the quantity which is removed during the hydrolysis by separation of the impurities and is preferably above 99%, however in any case more than 95%.
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 2
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 3
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 4
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 5
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 6
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione

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